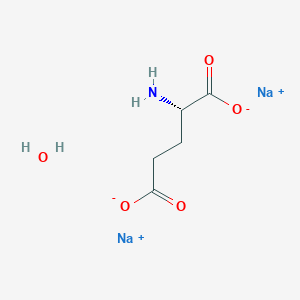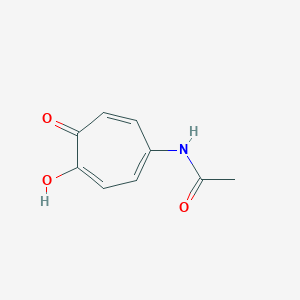
C15H17NO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15H17NO is an organic compound with the molecular formula this compound. It is a derivative of aniline, featuring a benzyloxy group at the para position and two methyl groups at the meta positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C15H17NO typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylaniline, undergoes nitration to form 3,5-dimethyl-4-nitroaniline. This intermediate is then reduced to 3,5-dimethyl-4-aminobenzene.
Benzyloxy Substitution: The amino group is then protected, and the benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: C15H17NO can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
C15H17NO has several applications in scientific research:
Mechanism of Action
The mechanism of action of C15H17NO involves its interaction with various molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the dimethyl groups may influence its overall stability and reactivity .
Comparison with Similar Compounds
3,5-Dimethylaniline: Lacks the benzyloxy group, making it less versatile in certain reactions.
4-Benzyloxyaniline: Does not have the dimethyl groups, which can affect its chemical properties and reactivity.
4-Methoxy-3,5-dimethylaniline: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness: C15H17NO is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3,5-dimethyl-4-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3 |
InChI Key |
PKLXIAUOYGVQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid](/img/structure/B8726925.png)




![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)




